molecular formula C13H11F3N2O2S B12171504 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B12171504
M. Wt: 316.30 g/mol
InChI Key: JCQXFURDSLYHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic small molecule featuring a 1,3-thiazole core linked to a trifluoromethoxy-phenyl group via an acetamide bridge. This structure is of significant interest in medicinal chemistry and drug discovery, primarily due to the well-documented properties of its constituent parts. The 1,3-thiazole ring is a privileged scaffold in pharmacology, known for its wide spectrum of biological activities . Molecules containing the thiazole moiety have been extensively studied and have demonstrated applications as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents, and are also found in treatments for central nervous system disorders . The incorporation of the acetamide linker and the trifluoromethoxy group, which is often used to fine-tune a compound's metabolic stability and lipophilicity, makes this compound a valuable chemical tool for researchers. It serves as a key intermediate or a core structure for the design and synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other enzyme-targeting therapies . This product is provided for research purposes to support hit identification, lead optimization, and structure-activity relationship (SAR) studies in early-stage drug discovery programs. This product is For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H11F3N2O2S

Molecular Weight

316.30 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C13H11F3N2O2S/c1-8-17-10(7-21-8)6-12(19)18-9-2-4-11(5-3-9)20-13(14,15)16/h2-5,7H,6H2,1H3,(H,18,19)

InChI Key

JCQXFURDSLYHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-component reactions. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-(trifluoromethoxy)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole core is synthesized via heterocyclization reactions. A common approach involves:

  • Hantzsch thiazole synthesis : Condensation of α-haloketones with thioureas or thioamides.

    • Example : Reaction of 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone with thiourea derivatives yields the thiazole ring .

    • Conditions : Ethanol solvent, reflux (80–90°C), 6–8 hours .

StepReactantsConditionsProductYield
1α-Bromoketone + ThioureaEtOH, refluxThiazole intermediate65–78%
2Thiazole intermediate + Acetic anhydrideAc₂O, 110°CAcetamide formation82%

Acetamide Functionalization

The acetamide group is introduced via nucleophilic acyl substitution:

  • Reaction : 4-(Trifluoromethoxy)aniline reacts with activated acetic acid derivatives (e.g., acetyl chloride).

  • Conditions : Dichloromethane (DCM), triethylamine (TEA) as base, 0–5°C → room temperature.

Acetamide Hydrolysis

The acetamide undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : 6M HCl, reflux → yields carboxylic acid.

  • Basic hydrolysis : 2M NaOH, 70°C → yields carboxylate salt .

ConditionReagentProductApplication
AcidicHCl2-(2-Methylthiazol-4-yl)acetic acidIntermediate for ester derivatives
BasicNaOHSodium carboxylateWater-soluble derivatives

Thiazole Ring Modifications

  • Electrophilic substitution : The thiazole’s C5 position reacts with nitrating agents (HNO₃/H₂SO₄) to introduce nitro groups .

  • Methyl group oxidation : KMnO₄ oxidizes the 2-methyl group to a carboxylic acid .

Enzyme Inhibition

The compound inhibits bacterial histidine kinase via hydrogen bonding:

  • Key interactions :

    • Acetamide carbonyl with Ser⁵⁴⁷ (Xoo bacteria) .

    • Thiazole nitrogen with Asp⁴⁸⁹ .

Target EnzymeOrganismIC₅₀ (µM)Reference
Histidine kinase (Xoo)Xanthomonas oryzae156.7
Dihydrofolate reductaseE. coli281.2

Antibacterial Mechanism

  • Disrupts cell membrane integrity in Xanthomonas spp., confirmed by SEM imaging .

  • Synergistic effects with copper ions enhance activity against drug-resistant strains .

Thermal Stability

  • Stable up to 250°C (TGA analysis).

  • Degrades via cleavage of the trifluoromethoxy group above 300°C.

Photodegradation

  • UV light (254 nm) induces C–S bond cleavage in the thiazole ring .

  • Half-life in aqueous solution: 48 hours (pH 7.4) .

Critical Analysis of Reaction Feasibility

  • Limitations : Steric hindrance from the trifluoromethoxy group reduces electrophilic substitution rates at the phenyl ring.

  • Opportunities : Fluorine-directed ortho-functionalization could enable novel derivatives .

This compound exemplifies the versatility of thiazole-acetamide hybrids in medicinal and agrochemical research. Data from peer-reviewed studies ( ) underscore its potential as a scaffold for multitarget drug discovery.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth and have been explored as potential agents against various pathogens. For instance, studies have shown that derivatives of thiazole can be effective against resistant strains of bacteria, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

The thiazole moiety has also been associated with anti-inflammatory activities. Compounds similar to 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound is being investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays have shown promising results against various cancer cell lines, indicating that it may serve as a lead compound for developing new anticancer therapies .

Drug Development

This compound is part of ongoing research aimed at developing novel therapeutics. Its unique structural features allow for modifications that can enhance bioavailability and target specificity. Researchers are exploring various analogs to improve potency and reduce side effects while maintaining therapeutic efficacy .

Synthesis of Functional Materials

The thiazole ring system is valuable in creating functional materials with unique electronic properties. The incorporation of trifluoromethoxy groups can enhance the stability and conductivity of polymers derived from this compound. Such materials are being explored for applications in organic electronics and sensors .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines observed in vitro.
Anticancer PropertiesInduction of apoptosis in specific cancer cell lines noted.
Mechanism of ActionInteraction with inflammation pathways suggested but not fully elucidated.
Drug DevelopmentOngoing optimization of analogs for improved therapeutic profiles.
Material ScienceDevelopment of conductive polymers utilizing the compound's structure.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

A. Thiazole 2-Position Modifications

  • Methyl vs. However, this may decrease hydrogen-bonding interactions with β3 adrenoceptors, explaining Mirabegron’s superior agonism .
  • Ureido and Aryl Groups : The ureido group in introduces steric bulk and hydrogen-bonding capacity, which could modulate selectivity for enzymes or receptors.

B. Acetamide Side Chain Variations

  • Trifluoromethoxy Phenyl : This group in the target compound and increases lipophilicity (logP ~3.5–4.0) compared to Mirabegron’s polar hydroxy-phenylethyl chain (logP ~2.8), favoring passive diffusion across membranes .

C. Linker Modifications

  • Ethyl vs. Direct Linkers : The ethyl spacer in may improve conformational flexibility, enabling interactions with larger binding pockets in kinases or ion channels .

Biological Activity

The compound 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C13H11F3N4OSC_{13}H_{11}F_3N_4OS. Its structure features a thiazole ring and a trifluoromethoxy phenyl group, which are critical for its biological activity.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms:

  • Induction of Apoptosis : Compounds with thiazole moieties have been shown to activate caspase pathways leading to programmed cell death in tumor cells such as A549 (lung cancer) and C6 (glioma) cell lines .
  • Inhibition of Tumor Cell Proliferation : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example, MTT assays have shown that thiazole derivatives can significantly reduce cell viability at micromolar concentrations .

The mechanisms by which 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects include:

  • Targeting Mitotic Kinesins : Similar thiazole compounds have been reported to inhibit HSET (KIFC1), a mitotic kinesin critical for proper spindle formation during cell division. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
  • Modulation of Tyrosinase Activity : Some studies suggest that thiazole derivatives can inhibit tyrosinase, an enzyme involved in melanin production, which may have implications for melanoma treatment .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their substituents. For instance:

  • Trifluoromethoxy Group : The presence of the trifluoromethoxy group enhances lipophilicity and may improve binding affinity to biological targets.
  • Methyl Substituents : Variations in methyl substitution on the thiazole ring have been linked to changes in potency, indicating that careful modification can optimize biological activity .

Case Studies

Several studies highlight the efficacy of thiazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of thiazole derivatives and evaluated their anticancer effects against various cell lines. Compounds showed IC50 values ranging from 0.31 µM to 0.53 µM against MCF-7 and A549 cells, demonstrating potent anticancer activity .
  • Mechanistic Insights : Another investigation revealed that specific modifications in the thiazole structure significantly impacted the compound's ability to induce apoptosis through caspase activation pathways .

Data Summary

Compound Cell Line IC50 (µM) Mechanism
Thiazole Derivative AA5490.31Caspase Activation
Thiazole Derivative BMCF-70.53Inhibition of Proliferation
2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamideC6TBDTBD

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide? A: The compound is typically synthesized via condensation reactions. A standard approach involves:

  • Step 1: Reacting a thiazole precursor (e.g., 2-methyl-1,3-thiazol-4-ylacetic acid) with a coupling agent (e.g., EDC or DCC) to activate the carboxylic acid group.
  • Step 2: Amide bond formation with 4-(trifluoromethoxy)aniline under reflux in anhydrous ethanol or dichloromethane (DCM) .
  • Step 3: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient). Reaction yields typically range from 60–75%, depending on solvent polarity and catalyst efficiency.

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers mitigate low yields or byproduct formation during synthesis? A: Key strategies include:

  • Catalyst Screening: Test alternatives to EDC/DCC, such as HATU or PyBOP, to improve coupling efficiency .
  • Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of intermediates.
  • Temperature Control: Lower reaction temperatures (0–5°C) reduce side reactions like hydrolysis of the trifluoromethoxy group .
  • Byproduct Analysis: Use LC-MS or preparative TLC to identify impurities (e.g., unreacted aniline or dimerized thiazole derivatives) .

Basic Biological Activity Screening

Q: What assays are recommended for initial evaluation of bioactivity? A: Standard assays include:

  • Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme Inhibition: Fluorometric assays targeting kinases or proteases, given the thiazole moiety’s affinity for ATP-binding pockets .

Advanced Biological Studies: Resolving Contradictory Data

Q: How should researchers address discrepancies in reported biological activities (e.g., conflicting IC50 values)? A:

  • Assay Standardization: Compare protocols for cell line origin, incubation time, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Structural Confirmation: Verify compound integrity via <sup>1</sup>H/<sup>19</sup>F NMR and HRMS to rule out degradation .
  • SAR Analysis: Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophoric contributions .

Basic Analytical Characterization

Q: Which spectroscopic methods are essential for structural confirmation? A:

  • <sup>1</sup>H NMR: Key signals include the thiazole proton (δ 7.2–7.5 ppm) and acetamide NH (δ 8.1–8.3 ppm) .
  • FT-IR: Confirm amide C=O stretch (~1650 cm<sup>-1</sup>) and trifluoromethoxy C-F vibrations (~1250 cm<sup>-1</sup>) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in molecular conformation? A:

  • Crystallization: Use vapor diffusion with solvents like chloroform/hexane.
  • Data Collection: Synchrotron radiation improves resolution for heavy atoms (e.g., sulfur in thiazole).
  • Analysis: Software (e.g., SHELX) models bond angles and dihedral strains, critical for understanding bioactivity .

Data Contradiction Analysis

Q: How to reconcile conflicting solubility or stability data across studies? A:

  • Solubility Profiling: Use shake-flask method in buffers (pH 1–7.4) and compare with computational predictions (e.g., LogP via ChemAxon) .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or oxidation products .

Computational Modeling Applications

Q: What in silico methods predict binding modes or pharmacokinetics? A:

  • Docking: AutoDock Vina models interactions with targets (e.g., COX-2 or EGFR kinases) using the thiazole core as an anchor .
  • ADMET Prediction: SwissADME estimates bioavailability, BBB permeability, and CYP450 interactions based on the trifluoromethoxy group’s hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.